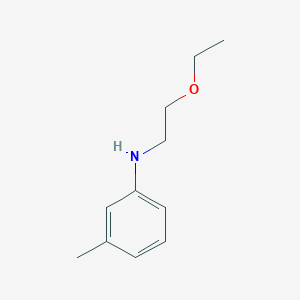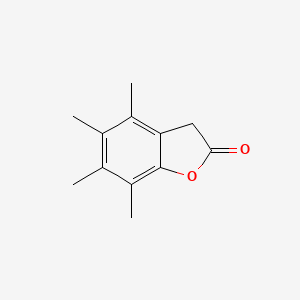![molecular formula C23H16N2 B14597557 1,4-Diphenyl-1h-pyrido[2,3-b]indole CAS No. 59715-28-5](/img/structure/B14597557.png)
1,4-Diphenyl-1h-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-1h-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]indole core substituted with phenyl groups at positions 1 and 4. The presence of these phenyl groups enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The phenyl groups can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 1,4-Diphenyl-1h-pyrido[2,3-b]indole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-1h-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1,4-Diphenyl-1h-pyrido[2,3-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-1h-pyrido[2,3-b]indole involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with similar biological activities.
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness
1,4-Diphenyl-1h-pyrido[2,3-b]indole is unique due to the presence of phenyl groups at positions 1 and 4, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in scientific research and potential therapeutic uses .
Properties
CAS No. |
59715-28-5 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,4-diphenylpyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-17(10-4-1)19-15-16-25(18-11-5-2-6-12-18)23-22(19)20-13-7-8-14-21(20)24-23/h1-16H |
InChI Key |
LCTQCCGZOOZMKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4N=C3N(C=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)





![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)



![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)


